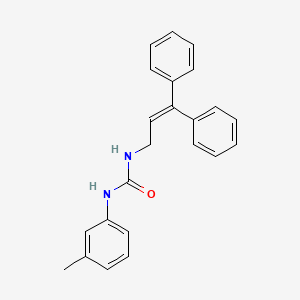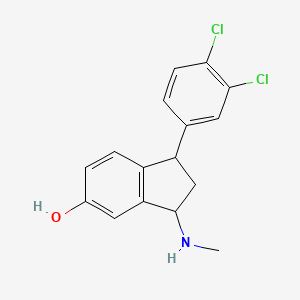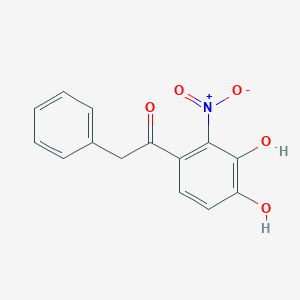
1-(3,4-Dihydroxy-2-nitrophenyl)-2-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-二羟基-2-硝基苯基)-2-苯基乙酮是一种属于二苯甲酮类的有机化合物。这类化合物以连接到两个苯基上的酮基为特征。 该化合物的分子式为C13H9NO5,分子量为259.21 g/mol 。它因其独特的化学结构而闻名,该结构包括硝基和羟基官能团,使其成为各种化学反应中的一种通用分子。
准备方法
合成路线和反应条件
1-(3,4-二羟基-2-硝基苯基)-2-苯基乙酮的合成通常涉及对 3,4-二羟基苯乙酮进行硝化,然后用苯甲酰氯进行傅克酰基化反应。硝化反应使用浓硝酸和浓硫酸的混合物在低温下进行,以在相对于羟基的邻位引入硝基。 然后将所得的硝基化合物在路易斯酸催化剂(例如氯化铝)的存在下进行傅克酰基化,以形成最终产物 。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。反应针对更高的产率和纯度进行了优化,通常涉及连续流反应器和自动化系统以精确控制反应参数。使用诸如重结晶和色谱法的先进纯化技术可确保最终产物满足工业标准。
化学反应分析
反应类型
1-(3,4-二羟基-2-硝基苯基)-2-苯基乙酮会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成醌。
还原: 硝基可以使用还原剂(如在钯催化剂存在下的氢气)还原为氨基。
取代: 羟基可以参与亲核取代反应以形成醚或酯。
常见试剂和条件
氧化: 酸性条件下的高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
还原: 在碳载钯 (Pd/C) 上的氢气 (H2) 或盐酸中的氯化亚锡 (SnCl2)。
取代: 在氢氧化钠 (NaOH) 等碱存在下的卤代烷或酰氯。
主要产物
氧化: 醌。
还原: 氨基苯基衍生物。
取代: 醚和酯。
科学研究应用
1-(3,4-二羟基-2-硝基苯基)-2-苯基乙酮在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的前体,并用作各种有机反应中的试剂。
生物学: 由于存在羟基,因此对其潜在的抗氧化特性进行了研究。
医学: 研究其在药物开发中的潜在用途,特别是在设计诸如儿茶酚-O-甲基转移酶等酶的抑制剂方面。
工业: 用于生产染料、颜料和其他工业化学品.
5. 作用机理
1-(3,4-二羟基-2-硝基苯基)-2-苯基乙酮的作用机制涉及其与各种分子靶标的相互作用。例如,作为儿茶酚-O-甲基转移酶的抑制剂,它与酶的活性位点结合,阻止儿茶酚胺的甲基化。 这种抑制会影响大脑中的神经递质水平,使其成为治疗神经疾病的潜在候选药物 。
作用机制
The mechanism of action of 1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone involves its interaction with various molecular targets. For instance, as an inhibitor of catechol O-methyltransferase, it binds to the active site of the enzyme, preventing the methylation of catecholamines. This inhibition can affect neurotransmitter levels in the brain, making it a potential candidate for treating neurological disorders .
相似化合物的比较
类似化合物
二苯甲酮: 缺少硝基和羟基,使其在某些化学反应中反应性较低。
4-硝基二苯甲酮: 含有硝基,但缺少羟基,限制了其形成氢键和抗氧化活性的潜力。
3,4-二羟基二苯甲酮: 含有羟基,但缺少硝基,影响了其电子性质和反应性。
独特性
1-(3,4-二羟基-2-硝基苯基)-2-苯基乙酮的独特之处在于同时存在硝基和羟基,这赋予了其独特的电子和空间特性。 这些官能团使该化合物能够参与广泛的化学反应,使其成为研究和工业中各种应用的通用分子 。
属性
分子式 |
C14H11NO5 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone |
InChI |
InChI=1S/C14H11NO5/c16-11-7-6-10(13(14(11)18)15(19)20)12(17)8-9-4-2-1-3-5-9/h1-7,16,18H,8H2 |
InChI 键 |
WQKGHRQZAOQUHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B10839282.png)
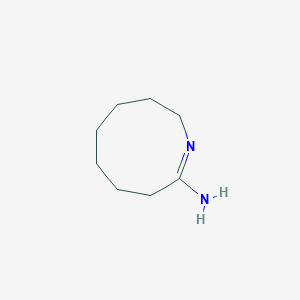
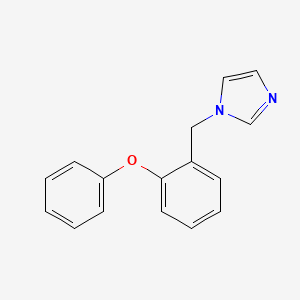

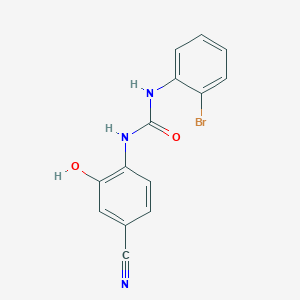

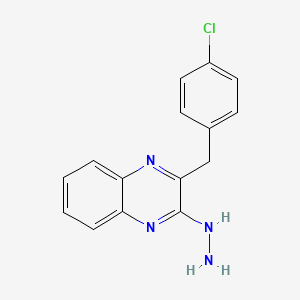
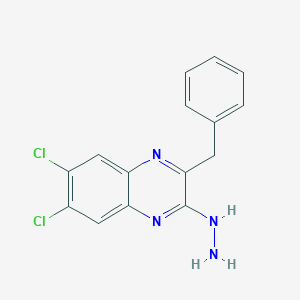
![Rel-1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B10839341.png)

